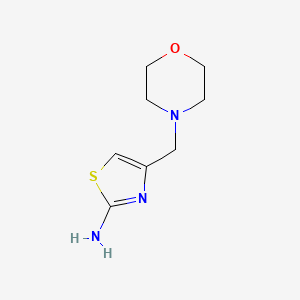

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

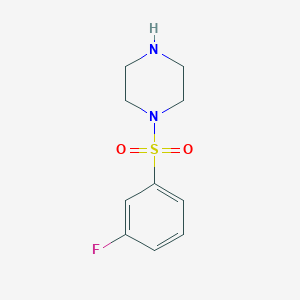

“Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H17NO3S . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, ethyl 4-acetyl-3-methyl-5-(phenylamino)-1H-1lambda3-thiophene-2-carboxylate .

Physical and Chemical Properties The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: has been studied for its antimicrobial properties. Derivatives of this compound have shown activity against various bacterial species, comparable to standard drugs like ampicillin and gentamicin . The alteration of substituents at position-2 of the thiophene ring significantly affects the biological activity, with certain pyridine side chain derivatives exhibiting excellent antimicrobial efficacy .

Anticancer Potential

The compound’s derivatives have been explored for their anticancer activities. The synthesis route involving 4-acetyl-5-anilinothiophenes has led to the creation of thieno[2,3-b]pyridine derivatives, which are being investigated for their potential to act against cancer cells .

Enaminone Reactivity

The compound serves as a precursor for enaminones, which are highly reactive and versatile in organic synthesis. Enaminones combine the nucleophilicity of enamines with the electrophilicity of enones, making them suitable for reactions with various nucleophiles and electrophiles .

Pharmacological Characteristics

Thiophene derivatives, including Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate , are known for their wide range of pharmacological applications. They have been used in the treatment of diabetes mellitus, as antihypertensive agents, and for their analgesic and anti-inflammatory properties .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing heterocyclic compounds with promising pharmacological characteristics. The thiophene nucleus is a crucial entity in creating these compounds, which can lead to a variety of therapeutic applications .

Biological Activity Modulation

By changing the substituents on the thiophene ring, researchers can significantly modulate the biological activity of the resulting compounds. This allows for the design of molecules with targeted properties for specific therapeutic applications .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

CAS RN |

393802-93-2 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)